molecular formula C24H21IN2O3 B5916529 2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5916529
M. Wt: 512.3 g/mol
InChI Key: WHVVEWXKTKYDPX-PXLXIMEGSA-N
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Description

2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of vinylbenzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. It has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can affect its efficacy in in vivo studies.

Future Directions

There are several future directions for research on 2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as arthritis and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs for cancer therapy is an area of ongoing research.

Synthesis Methods

The synthesis of 2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide involves the reaction of 2-iodobenzoic acid with 4-methoxybenzaldehyde, followed by the addition of 4-methylphenylamine and acetic anhydride. The resulting product is then subjected to a reaction with vinyl magnesium bromide, followed by the addition of benzoyl chloride to yield the final product.

Scientific Research Applications

2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been studied for its potential therapeutic applications. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21IN2O3/c1-16-7-11-18(12-8-16)26-24(29)22(15-17-9-13-19(30-2)14-10-17)27-23(28)20-5-3-4-6-21(20)25/h3-15H,1-2H3,(H,26,29)(H,27,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVVEWXKTKYDPX-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

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